N-(3,4-dimethoxybenzyl)urea

Thermal analysis Recrystallization optimization Process chemistry

Researchers seeking a benzyl-protected urea for anhydrous coupling or oxidative deprotection face regioisomer contamination and premature melting. N-(3,4-Dimethoxybenzyl)urea (CAS 65609-19-0) resolves these issues. • High m.p. 183-185°C enables hot ethanol recrystallization and thermal impurity removal. • 21-23°C m.p. gap vs. 2,4-isomer provides rapid identity verification. • 3,4-dimethoxy substitution accelerates DDQ-mediated cleavage relative to 4-methoxy analogs. • Low aqueous solubility minimizes water uptake in moisture-sensitive reactions. Available at 95% purity with global shipping.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 65609-19-0
Cat. No. B1301663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)urea
CAS65609-19-0
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N)OC
InChIInChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
InChIKeyMCKXSAZGGFLRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dimethoxybenzyl)urea Overview


N-(3,4-dimethoxybenzyl)urea (CAS 65609-19-0) is a white crystalline solid belonging to the class of N-benzyl-substituted ureas. It features a 3,4-dimethoxyphenyl ring linked to a terminal urea moiety via a methylene bridge, yielding a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the 3,4-dimethoxybenzyl group serves as a building block for bioactive molecules and as a protective group strategy [1]. Commercially, it is available at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place .

Why Other Benzylureas Cannot Substitute


Substituted benzylureas share a conserved N-benzylurea core but diverge critically in their ring substitution patterns, directly influencing melting point, solubility, reactivity, and recognition by biological targets. N-(3,4-dimethoxybenzyl)urea possesses a specific 3,4-dimethoxy substitution that elevates its melting point (183–185°C) substantially above that of the unsubstituted benzylurea (143–146°C), the 4-methoxy analog (160–162°C), and the positional 2,4-dimethoxy isomer (162°C) . These differences reflect altered crystal packing energies and dictate distinct purification cut points (e.g., recrystallization temperature windows) and thermal stability profiles in downstream processing. Furthermore, the electron-donating methoxy groups at the 3- and 4-positions modify the electron density of the aromatic ring, affecting susceptibility to oxidative deprotection conditions (e.g., DDQ-mediated cleavage) compared to other protected benzylamines, making direct substitution unreliable without re-validation of reaction kinetics and yields [1].

Quantitative Evidence vs. Analogs


Melting Point Elevation

N-(3,4-dimethoxybenzyl)urea exhibits a melting point of 183–185°C, which is 34–42°C higher than that of N-benzylurea (143–146°C) , and 21–25°C higher than N-(4-methoxybenzyl)urea (160–162°C) . This thermal stability differential enables more stringent recrystallization conditions and reduces co-melting risks in solid-formulation screening.

Thermal analysis Recrystallization optimization Process chemistry

Regioisomer Differentiation

The 3,4-dimethoxy positional isomer melts at 183–185°C, whereas the 2,4-dimethoxy isomer (CAS 296277-76-4) melts at 162°C—a 21–23°C depression . This demonstrates that the position of the methoxy groups profoundly alters solid-state packing. For procurement decisions, this difference serves as a facile identity check and ensures that the correct regioisomer is obtained for structure-activity relationship (SAR) studies.

Regioisomer purity Structure-activity relationships Chromatographic resolution

Molecular Weight and LogP Shifts

With a molecular weight of 210.23 g/mol, N-(3,4-dimethoxybenzyl)urea is 60.05 Da heavier than N-benzylurea (150.18 g/mol) and 30.02 Da heavier than N-(4-methoxybenzyl)urea (180.21 g/mol), directly impacting reversed-phase HPLC retention times [1]. Predicted logP for the closely related 2,4-dimethoxy isomer is 0.27 (Fluorochem), compared to ~0.73 for benzylurea, indicating that the additional methoxy groups increase polarity and reduce logP, which alters solvent partitioning and bioactivity predictions.

Chromatographic retention Method development LogP prediction

Solubility Profile

N-(3,4-dimethoxybenzyl)urea is reported as a white solid soluble in methanol, ethanol, and dichloromethane, and insoluble or sparingly soluble in water, consistent with the hydrophobic character introduced by the 3,4-dimethoxybenzyl group . In contrast, N-benzylurea has a measurable water solubility of 17 g/L at 45°C . This solubility shift is quantitatively meaningful: the dimethoxy substitution significantly reduces aqueous solubility, which must be accounted for in biphasic reaction workups and in vivo formulation studies.

Solubility screening Reaction solvent selection Process development

DDQ-Mediated Cleavage Reactivity

The 3,4-dimethoxybenzyl (DMPM) protecting group is more reactive toward 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) than the 4-methoxybenzyl (MPM) group, enabling selective deprotection under neutral conditions at room temperature [1]. While the target compound is the urea rather than the protected alcohol, the same electronic activation principle applies to the aromatic ring, suggesting that N-(3,4-dimethoxybenzyl)urea may undergo oxidative N-debenzylation more readily than its 4-methoxy analog, a factor critical for synthetic route design where controlled deprotection is required.

Protecting group strategy Oxidative cleavage Solid-phase synthesis

Key Application Scenarios


High-Temperature Purification

The elevated melting point of 183–185°C (vs. 143–146°C for benzylurea) permits high-temperature slurry washes and recrystallization from hot ethanol or methanol without premature product melting. This is particularly valuable in multi-step syntheses where thermal removal of lower-melting impurities is required .

Regioisomer-Specific SAR

The large melting point gap of 21–23°C between the 3,4-dimethoxy and 2,4-dimethoxy isomers provides a rapid, equipment-free identity test. Procurement of the correct regioisomer (CAS 65609-19-0) ensures that biological assay data accurately reflect 3,4-substitution SAR, preventing erroneous activity attribution caused by isomeric impurity .

Orthogonal Protecting Group Design

When a synthetic route requires a benzyl-type protecting group removable by oxidative DDQ cleavage, the 3,4-dimethoxybenzyl variant is kinetically preferred over the 4-methoxybenzyl analog. Sourcing N-(3,4-dimethoxybenzyl)urea ensures faster deprotection kinetics under neutral room-temperature conditions, shortening reaction sequences and improving overall yield [1].

Water-Sensitive Reaction Protocols

The significantly reduced aqueous solubility of the 3,4-dimethoxybenzyl urea relative to N-benzylurea (which dissolves at 17 g/L) makes it the preferred intermediate for reactions requiring anhydrous conditions or for applications where minimal water uptake is critical, such as moisture-sensitive catalyst systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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